2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid
Description
2-(2-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid is a bicyclic compound featuring a fused oxabicyclohexane core substituted with an acetic acid group at the 6-position. This structure confers unique physicochemical properties, including moderate polarity due to the ether oxygen and carboxylic acid group, making it a versatile intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid |
InChI |
InChI=1S/C7H10O3/c8-6(9)3-5-4-1-2-10-7(4)5/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
BSJJLACUCPUTRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, resulting in good yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of photoredox catalysis and blue LED irradiation can be scaled up with appropriate modifications to the reaction setup and conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Oxygen Position : The placement of the oxygen atom (2-oxa vs. 3-oxa) alters ring strain and electronic properties. For example, 2-oxabicyclo derivatives may exhibit greater reactivity due to proximity of the oxygen to the bridgehead ().
- Functional Groups : Substitution with carboxylic acid (vs. acetic acid) increases acidity (pKa ~2–3 vs. ~4–5), impacting solubility and binding interactions ().
- Ring Size : Larger bicyclic systems (e.g., 2.2.2 octane) reduce steric hindrance but increase molecular weight, affecting pharmacokinetics ().
Physicochemical Properties
| Property | This compound | trans-3-Oxabicyclo[3.1.0]hexane-6-acetic Acid | 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid |
|---|---|---|---|
| Water Solubility | Moderate (due to polar groups) | Similar | Higher (carboxylic acid) |
| LogP | ~0.5–1.0 | ~0.5–1.0 | ~0.0–0.5 |
| Melting Point | Not reported | Not reported | 150–160°C (estimated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
